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Compound of Interest

Compound Name: alpha-Fenchene
CAS No.: 471-84-1
Cat. No.: B1205761
Get Quote
. J

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for a-
fenchene (IJUPAC name: 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane), a bicyclic
monoterpene found in various plant essential oils.[1] The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
standardized experimental protocols for data acquisition. This document is intended to serve as
a core reference for the identification, characterization, and analysis of a-fenchene in research
and development settings.

Chemical and Physical Properties
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Property Value Source
Molecular Formula CioH1s [2][3]
Molecular Weight 136.23 g/mol [2]
CAS Number 471-84-1 [21[3]
7,7-dimethyl-2-
IUPAC Name methylidenebicyclo[2.2.1]hepta  [2][3]
ne
Boiling Point 152-157 °C at 750 Torr [4]
Density 0.8616 g/cm? at 20 °C [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Precise, experimentally derived NMR data for a-fenchene is not readily available in public
literature. The data presented below is based on high-quality computational predictions, which
serve as a reliable reference for structural elucidation.

13C NMR Spectroscopy Data (Predicted)

The predicted 13C NMR spectrum provides insights into the carbon skeleton of a-fenchene. The
chemical shifts (&) are reported in parts per million (ppm).
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Carbon Atom Predicted Chemical Shift (8, ppm)
C1 50.2
Cc2 159.9
C3 35.1
C4 45.1
C5 26.0
C6 32.5
Cc7 40.2
C8 (ex0-C=CH>) 100.3
C9 (C7-CHs) 21.9
C10 (C7-CHs) 24.9

Note: Data is predicted and should be used as a reference for spectral interpretation. Actual
experimental values may vary based on solvent and other conditions.

'H NMR Spectroscopy Data (Predicted)

The predicted *H NMR spectrum reveals the proton environments within the a-fenchene
molecule. Chemical shifts (d) are reported in ppm, and typical coupling constants (J) for similar
structural motifs are provided for reference.
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Proton(s) Prt-?‘dicted Chemical Multi;-)licity Typical Coupling
Shift (6, ppm) (Predicted) Constant (J, Hz)

H1 2.62 m

H3 (endo) 1.85 m

H3 (exo) 1.25 m

H4 1.95 m

H5 (endo) 1.60 m

H5 (exo) 1.40 m

H6 (endo) 1.70 m

H6 (exo) 1.50 m

=CH: (a) 4.65 s Geminal: 0-3

=CH:z (b) 4.45 s Geminal: 0-3

7-CHs (a) 1.05 s

7-CHs (b) 1.00 s

Note: Data is predicted. Multiplicities are complex due to the rigid bicyclic system. "m" denotes
a multiplet. Coupling constants are typical values for the described proton relationships.[5][6][7]

Infrared (IR) Spectroscopy Data

The gas-phase IR spectrum of a-fenchene from the NIST/EPA Gas-Phase Infrared Database
provides characteristic absorption bands for its functional groups.[3]
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
~3075 Medium =C-H Stretch (alkene)
2870-2960 Strong C-H Stretch (alkane)

] C=C Stretch (exocyclic

~1655 Medium

methylene)
~1450 Medium -CH:- Scissoring

-C(CHs)2 Bending (gem-
~1365 Medium ) (CHa)2 90

dimethyl)
~875 Strong =CH2 Out-of-plane bend

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of a-fenchene is characterized by a distinct

fragmentation pattern, which is crucial for its identification, especially in complex mixtures

analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

136 25 [M]* (Molecular lon)
121 30 [M-CHs]*

93 100 [M-CsH7]* (Base Peak)
91 55 [C7H7]* (Tropylium ion)
79 40 [CeH7]*

77 35 [CeHs]* (Phenyl cation)
67 20 [CsHA)*

Experimental Protocols
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The following sections provide standardized methodologies for the spectroscopic analysis of a-
fenchene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation: Dissolve approximately 5-10 mg of purified a-fenchene in 0.6-0.7 mL of
a deuterated solvent (e.g., CDClIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 0-12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o

Spectral Width: 0-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0
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ppm.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), apply a small drop of
neat liquid a-fenchene directly onto the ATR crystal. For gas-phase analysis, inject a small
amount into an evacuated gas cell.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
appropriate accessory (e.g., ATR unit or gas cell).

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

o

[¢]

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

[¢]

Background: Collect a background spectrum of the clean, empty ATR crystal or gas cell
prior to sample analysis.

o Data Processing: The instrument software will automatically perform the Fourier transform
and ratio the sample spectrum against the background to produce the final absorbance or
transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of a-fenchene (e.g., 100 pg/mL) in a volatile
organic solvent such as hexane or dichloromethane.

 Instrumentation: Use a GC system coupled to a mass spectrometer with an electron
ionization (EI) source.

e Gas Chromatography (GC) Conditions:

o Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).
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o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
o Injector Temperature: 250 °C.

o Oven Program: Initial temperature of 50 °C (hold for 2 min), then ramp at 5-10 °C/min to
250 °C (hold for 5 min).

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o lon Source Temperature: 230 °C.
o Mass Range: Scan from m/z 35 to 400.

o Data Analysis: Identify the peak corresponding to a-fenchene based on its retention time.
Analyze the resulting mass spectrum and compare the fragmentation pattern to a reference
library (e.g., NIST) for confirmation.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes
described.
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General Workflow for Spectroscopic Analysis of a-Fenchene

Sample Preparation

Purified a-Fenchene Sample

'

Dissolution in Solvent Neat Liquid Sample
(e.g., CDCIs for NMR, Hexane for GC-MS) (for IR-ATR)
Autosampler Vial NMR Tube ATR Crystal

Instrumental Analysis

‘ \ NMR Spectrometer FTIR Spectrometer

Data Acquisition & Processing

. i -> .
Acquire Total lon Chromatogram -> Acquire FID Acquire Interferogram ->
Process Spectrum
Extract Mass Spectrum (1H, :C) Process Spectrum

Interpretation & Reporting

Structural Elucidation &
Confirmation

Final Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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GC-MS Data Analysis Logic

GC-MS Data Acquisition Complete

Total lon Chromatogram (TIC) Generated

Peak Found

Extract Mass Spectrum
for the Peak

Match > 90% atch < 90%

Positive Identification Identification Negative or Ambiguous

Analysis Complete

Click to download full resolution via product page

Caption: GC-MS data analysis logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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